6-Chloro-2-fluoro-3-methylaniline

Vue d'ensemble

Description

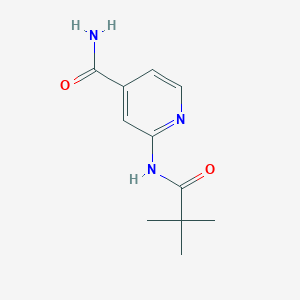

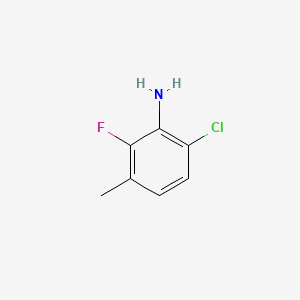

6-Chloro-2-fluoro-3-methylaniline is a chemical compound with the molecular formula C7H7ClFN . It has a molecular weight of 159.59 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 6-Chloro-2-fluoro-3-methylaniline consists of a benzene ring with chlorine (Cl), fluorine (F), and a methylamine (NH2) group attached to it . The exact positions of these groups on the benzene ring give the compound its unique properties.Physical And Chemical Properties Analysis

6-Chloro-2-fluoro-3-methylaniline is a liquid at room temperature . It has a molecular weight of 159.59 . The compound should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique

Chemical Synthesis and Analysis

- Regioisomer Synthesis : The chlorination of related compounds, like 3-fluoro-2-methylaniline, has led to major regioisomers whose structures were determined by X-ray crystallography, highlighting its utility in producing specific regioisomers for further study or application in synthesis (Mayes et al., 2008).

- Nucleotide Probes : It has been used to synthesize nucleotide probes with high-affinity and specificity for hybridization, indicating its potential in biochemical and genetic analysis (Aro-Heinilä et al., 2019).

Material Science and Engineering

- Vibrational Spectroscopy Studies : The compound has been the subject of detailed vibrational spectroscopy studies, aiding in the understanding of molecular vibrations and structure (Karabacak et al., 2008). Similar studies have provided insights into the effects of chlorine and methyl groups on vibrational modes (Arjunan & Mohan, 2009).

Pharmaceutical and Biological Research

- Antioxidant Activities : Novel compounds synthesized from related chloro-methylanilines have shown promising antioxidant activities, suggesting potential applications in pharmaceuticals or as dietary supplements (Topçu et al., 2021).

- HIV Treatment Research : The synthesis of key intermediates towards phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase from similar compounds highlights its potential in the development of new treatments (Mayes et al., 2010).

Environmental Science

- Biofilm Monitoring : Natural fluorescence methods, leveraging compounds like 3-chloro-4-methylaniline, have been explored for monitoring biofilm processes in environmental engineering, showing the versatility of chloro-methylaniline derivatives in environmental monitoring (Wolf et al., 2003).

Safety And Hazards

6-Chloro-2-fluoro-3-methylaniline is considered hazardous. It can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

6-chloro-2-fluoro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHIYPYDZBWKFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-fluoro-3-methylaniline | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)